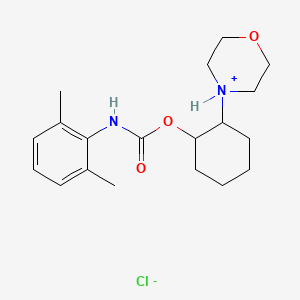

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride

CAS No.: 29194-99-8

Cat. No.: VC18404555

Molecular Formula: C19H29ClN2O3

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29194-99-8 |

|---|---|

| Molecular Formula | C19H29ClN2O3 |

| Molecular Weight | 368.9 g/mol |

| IUPAC Name | (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride |

| Standard InChI | InChI=1S/C19H28N2O3.ClH/c1-14-6-5-7-15(2)18(14)20-19(22)24-17-9-4-3-8-16(17)21-10-12-23-13-11-21;/h5-7,16-17H,3-4,8-13H2,1-2H3,(H,20,22);1H |

| Standard InChI Key | NIXYJVYTDIFZSL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3.[Cl-] |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a central cyclohexyl ring substituted at the 2-position with a morpholine moiety (C₄H₈NO). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair conformation that minimizes steric strain. At the 1-position of the cyclohexyl group, a carbanilate ester is attached, comprising a 2,6-dimethylphenyl group linked via a carbamate bridge (-O-C(=O)-NH-). The hydrochloride salt form enhances aqueous solubility by protonating the morpholine nitrogen, forming a stable ammonium chloride complex.

Table 1: Molecular Data

| Property | Value |

|---|---|

| CAS No. | 29194-99-8 |

| Molecular Formula | C₁₉H₂₉ClN₂O₃ |

| Molecular Weight | 368.9 g/mol |

| IUPAC Name | (2-Morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate chloride |

| Key Functional Groups | Morpholine, Carbamate, Cyclohexyl, Aromatic Methyl |

Stereochemical Considerations

The cyclohexyl group introduces stereochemical complexity, as the chair conformation allows for axial and equatorial positioning of substituents. The 2-morpholinocyclohexyl configuration likely favors equatorial placement of the morpholine ring to avoid 1,3-diaxial interactions. The 2,6-dimethylphenyl group adopts a planar geometry, with methyl groups at the 2- and 6-positions creating steric hindrance that restricts rotation about the carbamate bond.

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis involves a two-step process:

-

Esterification: 2,6-Dimethylcarbanilic acid reacts with 2-morpholinocyclohexanol in the presence of a coupling agent (e.g., DCC or EDCl) to form the carbamate ester.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Purification Challenges

As evidenced by analogous morpholine derivatives (e.g., cis-2,6-dimethylmorpholine), purification often requires selective crystallization. For instance, carboxylic acid adducts in ester solvents can isolate cis-isomers by exploiting differential solubility, a method applicable to this compound’s synthesis .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<1 mg/mL at 25°C). The morpholine nitrogen’s protonation increases polarity, enhancing solubility in acidic aqueous solutions. Stability studies suggest decomposition above 200°C, with the carbamate linkage susceptible to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch, carbamate), ~1250 cm⁻¹ (C-O-C, morpholine).

-

NMR: δ 1.2–2.1 ppm (cyclohexyl protons), δ 3.6–4.1 ppm (morpholine CH₂ groups), δ 6.8–7.2 ppm (aromatic protons).

Reactivity and Functionalization

Nucleophilic Substitution

The morpholine nitrogen’s lone pair enables participation in SN2 reactions. For example, alkylation at the nitrogen with methyl iodide forms quaternary ammonium derivatives, altering solubility and bioactivity profiles.

Hydrolysis Pathways

Under acidic conditions, the carbamate bond hydrolyzes to yield 2,6-dimethylaniline and morpholinocyclohexanol. Alkaline hydrolysis produces the corresponding amine and carbon dioxide, complicating storage in basic environments.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

| Compound | Key Features | Distinguishing Attributes |

|---|---|---|

| 2,6-Dimethylmorpholine | Simplified morpholine core | Higher volatility, lower molecular weight |

| Cyclohexyl Isocyanate | Reactive isocyanate group | Unsuitable for direct biological use |

| N-(4-Chlorobenzyl)morpholine | Antimicrobial activity | Lacks carbamate functionality |

This compound’s hybrid structure offers a balance of reactivity and stability unmatched by simpler morpholine or carbamate derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume